N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide
Description
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide is a synthetic small molecule characterized by a hybrid structure incorporating indoline, thiophene, and 3,4-dimethoxybenzamide moieties. The indolin-1-yl group introduces a bicyclic aromatic system, while the thiophen-2-yl substituent contributes π-electron-rich heterocyclic properties. The 3,4-dimethoxybenzamide moiety is a common pharmacophore in medicinal chemistry, often associated with modulation of biological targets such as kinases or G-protein-coupled receptors.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-27-20-10-9-17(14-21(20)28-2)23(26)24-15-19(22-8-5-13-29-22)25-12-11-16-6-3-4-7-18(16)25/h3-10,13-14,19H,11-12,15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTOGHCJZCZTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indoline Moiety: Indoline can be synthesized from indole through catalytic hydrogenation.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the Benzamide Structure: The benzamide moiety is often introduced through an amide coupling reaction, using 3,4-dimethoxybenzoic acid and an appropriate amine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and thiophene rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the benzamide moiety using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of indoline and thiophene.
Reduction: Reduced benzamide derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicine, research is focused on its potential therapeutic effects. It could be investigated for its efficacy in treating various diseases, particularly those involving inflammation or cancer.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from Patent and Screening Data
The closest structural analogs are reported in , which details sulfonyl-substituted derivatives with shared thiophen-2-yl and dimethoxybenzamide groups:
| Compound ID | Molecular Formula | Molecular Weight | Key Substituents vs. Target Compound |
|---|---|---|---|
| G509-0059 | C₂₂H₂₃NO₄S₂ | 429.56 | 4-Methoxybenzenesulfonyl instead of indolin-1-yl |
| G509-0134 | C₂₂H₂₂FNO₅S₂ | 463.55 | 4-Fluoro-3-methylbenzenesulfonyl instead of indolin-1-yl |
Key Differences :
- Indolin-1-yl vs. Sulfonyl Groups : The indole ring in the target compound may enhance lipophilicity and aromatic stacking interactions compared to the sulfonyl groups in G509-0059 and G509-0134, which are more polar and capable of hydrogen bonding .
- Bioactivity Implications : Sulfonyl groups often improve metabolic stability but may reduce membrane permeability. The indolinyl moiety in the target compound could favor interactions with hydrophobic binding pockets in enzymes or receptors.
Heterocyclic Derivatives with Anticancer Activity
highlights benzothiophene acrylonitrile derivatives (e.g., compounds 31–33 ) with 3,4-dimethoxyphenyl groups, demonstrating potent anticancer activity (GI₅₀ < 10–100 nM). While these lack the indolinyl-thiophenylethyl backbone, they share the 3,4-dimethoxybenzamide -like pharmacophore.
| Compound () | Core Structure | GI₅₀ Range | Key Feature vs. Target Compound |
|---|---|---|---|
| 31–33 | Benzothiophene-acrylonitrile | <10–100 nM | Acrylonitrile linker instead of ethylamide chain |
Key Differences :
- Linker Flexibility : The ethylamide chain in the target compound may confer greater conformational flexibility compared to the rigid acrylonitrile linker in compounds 31–33.
Thiazole and Coumarin Hybrids
and describe compounds with thiazole (e.g., 3b) and coumarin-acrylamide cores, both bearing 3,4-dimethoxybenzamide groups:
Key Differences :
- Heterocycle Effects : Thiazole and coumarin cores introduce distinct electronic and steric profiles. Thiazole’s nitrogen atoms may engage in hydrogen bonding, while coumarin’s fused ring system could enable intercalation or photodynamic effects .
- Synthetic Accessibility : The target compound’s indolinyl group may require more complex synthesis compared to thiazole or coumarin derivatives, as seen in ’s reflux-based coupling methods .
Physicochemical and Pharmacokinetic Inferences
- Molecular Weight : The target compound’s estimated molecular weight (~430–450 g/mol) aligns with analogs in , suggesting compliance with Lipinski’s rules for oral bioavailability .
- Metabolic Stability : The absence of ester or nitrile groups (cf. ) may reduce susceptibility to hydrolysis or cytochrome P450-mediated metabolism.
Q & A
Q. What are the key structural features of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide, and how do they influence its reactivity?
The compound features a central ethyl chain connecting an indoline moiety (a bicyclic structure with a five-membered nitrogen-containing ring) to a thiophene group, with a dimethoxybenzamide unit at the terminal position. The indoline and thiophene groups contribute π-electron systems for potential aromatic interactions, while the dimethoxybenzamide moiety offers hydrogen-bonding and steric effects. These structural elements collectively influence its solubility, stability, and interactions with biological targets like enzymes or receptors .
Q. What is the standard synthetic route for this compound, and what critical reaction conditions must be optimized?
Synthesis typically involves multi-step reactions:
- Step 1: Condensation of indoline with a thiophene-containing aldehyde to form the ethyl backbone.
- Step 2: Amidation with 3,4-dimethoxybenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the benzamide group. Key conditions include refluxing in ethanol or DMF, maintaining anhydrous environments, and using chromatographic purification (e.g., silica gel with hexane/EtOAc gradients) to achieve >70% yields .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?
- ¹H/¹³C-NMR: To verify the integration of aromatic protons (e.g., indoline’s NH at δ 8.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm).
- Mass Spectrometry (HRMS): To confirm the molecular ion peak at m/z 408.5 (calculated for C₂₃H₂₄N₂O₃S).
- HPLC: To assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different assays?
Discrepancies may arise from assay-specific conditions (e.g., pH, solvent effects) or target selectivity. To address this:
- Dose-response studies: Establish IC₅₀ values under standardized conditions.
- Molecular docking: Compare binding affinities to related enzymes (e.g., kinases) using software like AutoDock Vina.
- Control experiments: Include known inhibitors (e.g., staurosporine for kinases) to validate assay reliability .
Q. What strategies can optimize the compound’s bioavailability for in vivo studies?
- Prodrug modification: Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.
- Formulation: Use nanoemulsions or liposomes to improve solubility in aqueous media.
- Metabolic stability assays: Incubate with liver microsomes to identify susceptible sites for structural tweaks .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interaction studies?
Preliminary data suggest competitive inhibition of CYP3A4 due to the dimethoxybenzamide moiety’s binding to the heme iron. Researchers should:
- Use fluorometric assays: Monitor CYP3A4 activity with substrates like 7-benzyloxy-4-trifluoromethylcoumarin.
- Perform kinetic analysis: Calculate Kᵢ values to quantify inhibition potency.
- Cross-validate with LC-MS/MS: Detect metabolite formation (e.g., hydroxylated derivatives) .
Q. What computational methods are recommended for predicting off-target effects?
- Pharmacophore modeling: Map the compound’s functional groups against databases like ChEMBL to identify structurally similar ligands.
- Machine learning: Train models on ToxCast data to predict hepatotoxicity or cardiotoxicity.
- Network pharmacology: Integrate protein-protein interaction networks to uncover secondary targets (e.g., GPCRs) .
Methodological Considerations
Q. How should researchers design experiments to validate the compound’s mechanism of action in cancer cell lines?
- Cell viability assays: Use MTT or ATP-based luminescence in panels of cell lines (e.g., MCF-7, HeLa).
- Flow cytometry: Quantify apoptosis via Annexin V/PI staining.
- Western blotting: Measure markers like cleaved caspase-3 or PARP to confirm apoptotic pathways .
Q. What analytical approaches are critical for detecting degradation products during stability studies?
- Forced degradation: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
- UPLC-QTOF: Identify degradants by exact mass and fragmentation patterns.
- Comparative NMR: Track chemical shift changes in stressed vs. control samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
